2-Amino-3-(2-bromophenyl)propanoic acid

Description

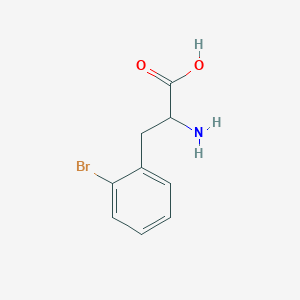

Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-bromophenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFVLNTLXEZDFHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC(C(=O)O)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Properties of 2-Amino-3-(2-bromophenyl)propanoic acid

This technical guide provides a comprehensive overview of the fundamental properties of 2-Amino-3-(2-bromophenyl)propanoic acid, a halogenated derivative of the essential amino acid phenylalanine. This compound and its enantiomers are of significant interest in medicinal chemistry and drug development, particularly as building blocks for novel therapeutics targeting neurological disorders.

Chemical and Physical Properties

2-Amino-3-(2-bromophenyl)propanoic acid is a non-canonical amino acid whose properties are influenced by the presence of a bromine atom on the phenyl ring. This substitution enhances its chemical reactivity, making it a valuable tool in synthetic chemistry.

Table 1: General Properties of 2-Amino-3-(2-bromophenyl)propanoic acid

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-3-(2-bromophenyl)propanoic acid | [1] |

| Synonyms | 2-Bromo-DL-Phenylalanine, dl-2-Bromophenylalanine | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.08 g/mol | [1] |

| CAS Number | 30163-16-7 (DL-form) | [1] |

Table 2: Physicochemical Data of 2-Amino-3-(2-bromophenyl)propanoic acid Enantiomers

| Property | (S)-Enantiomer | (R)-Enantiomer | Source(s) |

| CAS Number | 42538-40-9 | 7023575 (Parent Compound CID) | [2] |

| Melting Point | 270°C | Not available | |

| Boiling Point | 363.2°C at 760 mmHg | Not available | |

| Solubility | Soluble in 0.1 M NaOH (50 mg/mL) | Soluble in DMSO (2 mg/mL, with ultrasound) | [3][4] |

Table 3: Spectroscopic Data Interpretation

| Spectrum Type | Expected Chemical Shifts / Fragmentation Pattern |

| ¹H NMR | Aromatic protons (phenyl ring): ~7.0-7.6 ppm; α-proton (CH-NH₂): ~3.5-4.5 ppm; β-protons (CH₂-Ar): ~2.8-3.2 ppm; Carboxylic acid proton (COOH): ~10-13 ppm; Amino protons (NH₂): Broad signal, variable position. |

| ¹³C NMR | Carbonyl carbon (C=O): ~170-180 ppm; Aromatic carbons: ~110-140 ppm; α-carbon (CH-NH₂): ~50-60 ppm; β-carbon (CH₂-Ar): ~30-40 ppm. |

| IR Spectroscopy | O-H stretch (carboxylic acid): Broad, ~2500-3300 cm⁻¹; N-H stretch (amine): ~3200-3500 cm⁻¹; C=O stretch (carboxylic acid): ~1700-1725 cm⁻¹; C=C stretch (aromatic): ~1450-1600 cm⁻¹; C-Br stretch: ~500-600 cm⁻¹. |

| Mass Spectrometry | Molecular Ion Peak (M⁺): m/z 243/245 (due to bromine isotopes). Common fragments would include loss of the carboxyl group (-COOH, m/z 45), loss of the amino group (-NH₂, m/z 16), and cleavage of the side chain. A common fragmentation pattern for amino acids is the loss of the entire carboxyl group, leading to an [M-COOH]⁺ ion.[5][6] |

Biological Activity and Potential Signaling Pathways

Halogenated derivatives of phenylalanine are recognized for their potential as enzyme inhibitors due to their structural similarity to natural amino acids. Specifically, they can act as competitive inhibitors of aromatic amino acid hydroxylases, which are crucial for the biosynthesis of neurotransmitters like dopamine and serotonin.

The (R)-enantiomer of 2-amino-3-(2-bromophenyl)propanoic acid is a key intermediate in the synthesis of potential drug candidates for neurological conditions such as Parkinson's disease.[7] This suggests a potential role in modulating neurotransmitter systems. One possible mechanism of action is through the dopamine D1 receptor.

D-amino acids are increasingly being investigated for their therapeutic potential.[8] The D1 dopamine receptor is a G-protein coupled receptor that, upon binding to dopamine, activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[9][10] A Positive Allosteric Modulator (PAM) would bind to a different site on the receptor, enhancing the effect of the endogenous ligand (dopamine).

Experimental Protocols

Enzymatic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid

A multi-enzyme cascade reaction has been demonstrated for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.[7] This biocatalytic approach offers high stereoselectivity and operates under mild conditions.

Materials:

-

2-bromo-3-phenylpyruvic acid (substrate)

-

D-amino acid aminotransferase (bcDAAT) from Bacillus cereus

-

D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus

-

Formate dehydrogenase (cbFDH) from Candida boidinii

-

D-Alanine (amino donor)

-

Sodium formate

-

Nicotinamide adenine dinucleotide (NAD⁺)

-

Phosphate buffer (pH 7.5)

-

Immobilization support (e.g., glutaraldehyde-activated amino polymer beads)

Methodology:

-

Enzyme Immobilization: The three enzymes (bcDAAT, lhD-LDH, and cbFDH) are co-immobilized on a solid support. This allows for easy separation of the biocatalyst from the reaction mixture and enhances enzyme stability.[7]

-

Reaction Setup: The immobilized enzymes are added to a buffered solution containing the substrate (2-bromo-3-phenylpyruvic acid), D-alanine as the amino donor, sodium formate for cofactor regeneration, and a catalytic amount of NAD⁺.[7]

-

Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 30°C) with gentle mixing for a defined period (e.g., 15-20 hours).[7]

-

Monitoring and Work-up: The reaction progress is monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of the substrate and the enantiomeric excess of the product.

-

Product Isolation: Once the reaction is complete, the immobilized enzymes are filtered off. The product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, can be isolated from the aqueous solution by crystallization, for example, by adjusting the pH. The final product is then collected by filtration, washed, and dried.[7] An isolated yield of around 65% with high purity (>99%) and enantiomeric excess (99.0%) has been reported.[7]

References

- 1. 2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (2R)-2-amino-3-(2-bromophenyl)propanoic acid hydrochloride | C9H11BrClNO2 | CID 129896879 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Advances in Enzymatic Synthesis of D-Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Dopamine agonists in Parkinson’s disease: Impact of D1-like or D2-like dopamine receptor subtype selectivity and avenues for future treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Computational study on new natural compound agonists of dopamine receptor - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-(2-bromophenyl)propanoic acid, a non-canonical amino acid with significant applications in medicinal chemistry and drug development. This document details its chemical properties, synthesis protocols, and its role as a versatile building block in the creation of novel therapeutics.

Chemical Identification and Properties

2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-bromophenylalanine, exists in different stereoisomeric forms and as a racemic mixture. The specific form is critical for its biological activity and application.

Table 1: CAS Numbers for 2-Amino-3-(2-bromophenyl)propanoic acid and its Variants

| Compound Name | Stereochemistry | CAS Number |

| 2-Amino-3-(2-bromophenyl)propanoic acid | Racemic (DL) | 30163-16-7 |

| (S)-2-Amino-3-(2-bromophenyl)propanoic acid | S-enantiomer | 42538-40-9 |

| (R)-2-Amino-3-(2-bromophenyl)propanoic acid hydrochloride | R-enantiomer HCl salt | 1391427-82-9 |

Table 2: Physicochemical Properties

| Property | Value | Notes |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.08 g/mol | For the free amino acid.[1][2] |

| Melting Point | 270°C | For the (S)-enantiomer.[3] |

| Boiling Point | 363.2°C at 760 mmHg | For the (S)-enantiomer.[3] |

| Physical Form | Solid | [3] |

| Purity (typical) | 97% | For commercially available (S)-enantiomer.[3] |

| Storage Temperature | Room temperature | For the (S)-enantiomer.[3] |

Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid

The D-amino acid, (R)-2-amino-3-(2-bromophenyl)propanoic acid, is a valuable intermediate for pharmaceuticals, such as the D1 positive allosteric modulator (PAM) Mevidalen (LY3154207), which has been investigated for dementia.[4] A highly efficient biocatalytic method using a co-immobilized multienzyme system has been developed for its synthesis.[4][5]

Multi-Enzyme Cascade Reaction

This process utilizes three enzymes in a cofactor-driven cascade to produce the target D-amino acid with high purity and enantiomeric excess.[4][6]

-

D-amino acid aminotransaminase (bcDAAT) from Bacillus cereus

-

D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus

-

Formate dehydrogenase (cbFDH) from Candida boidinii

The enzymes are co-immobilized on glutaraldehyde-activated amino polymer beads, which allows for excellent stability and reusability.[4][6]

Table 3: Quantitative Data for Pilot-Scale Multi-Enzyme Synthesis

| Parameter | Value | Reference |

| Scale | 50 g | [4][5] |

| Isolated Yield | 65% (~33 g) | [4][5][6] |

| HPLC Purity | >99% | [4][5] |

| Enantiomeric Excess (ee) | 99.0% | [4][5] |

| Reaction Time | 15 hours | [4][5] |

| Reaction Temperature | 30°C | [4][5] |

| Continuous Flow Conversion | >95% for 36 hours | [4][6] |

| Space-Time Yield (PBR) | 323.3 g L⁻¹ day⁻¹ | [4] |

Experimental Protocol: Multi-Enzyme Synthesis

This protocol is based on the pilot-scale batch reaction described in the literature.[4][5]

Materials:

-

3-(2-bromophenyl)-2-oxopropionic acid

-

D-Alanine (D-Ala)

-

Ammonium formate

-

Pyridoxal 5'-phosphate (PLP)

-

β-Nicotinamide adenine dinucleotide (β-NAD⁺)

-

Phosphate buffer (100 mM, pH 7.5)

-

Co-immobilized enzyme system (bcDAAT, lhD-LDH, cbFDH) on polymer beads

-

Sodium hydroxide (2 N)

Procedure:

-

In a suitable reaction vessel, dissolve 3-(2-bromophenyl)-2-oxopropionic acid (100 mg, 0.41 mmol), D-Ala (74 mg, 0.83 mmol), ammonium formate (80 mg, 1.27 mmol), and PLP (5 mg, 0.02 mmol) in phosphate buffer (1.5 mL).[4]

-

Adjust the pH to 7.5 with 2 N NaOH to ensure complete dissolution of all components.[5]

-

Add β-NAD⁺ (6 mg, 0.009 mmol) and additional phosphate buffer to a final reaction volume of 3.0 mL.[4]

-

Add the co-immobilized enzyme beads (0.1 g) to the reaction mixture.[4]

-

Carry out the reaction at 30°C for 15 hours with mixing.[4][5]

-

Upon completion, the product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, can be isolated and purified. The pilot-scale reaction yielded approximately 33g of a white powder.[5]

Workflow Diagram: Multi-Enzyme Cascade Synthesis

Applications in Drug Discovery

Halogenated amino acids like 2-bromophenylalanine are valuable building blocks in medicinal chemistry. The D-configuration provides resistance to proteolytic degradation, a desirable feature for peptide-based drugs.[7][8] The bromine atom serves as a versatile chemical handle for further modifications via cross-coupling reactions, such as Suzuki or Sonogashira couplings, allowing for the creation of complex molecular architectures.[9]

Logical Relationship: Role as a Pharmaceutical Building Block

The primary utility of 2-Amino-3-(2-bromophenyl)propanoic acid is as a starting material or intermediate in the synthesis of more complex, biologically active molecules.

Generalized Protocol: Incorporation into Peptides via SPPS

This protocol is a generalized method for incorporating 2-Amino-3-(2-bromophenyl)propanoic acid into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Materials:

-

Fmoc-(S)- or (R)-2-Amino-3-(2-bromophenyl)propanoic acid

-

Rink Amide or Wang Resin

-

Peptide synthesis grade N,N-Dimethylformamide (DMF) and Dichloromethane (DCM)

-

20% Piperidine in DMF (Fmoc deprotection solution)

-

Coupling reagents: HBTU, HOBt, or HATU

-

Activator: Diisopropylethylamine (DIEA)

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), 2.5% water

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30-60 minutes in a reaction vessel.[10]

-

Fmoc Deprotection: Remove the N-terminal Fmoc protecting group from the resin or the growing peptide chain by treating it with 20% piperidine in DMF twice for 5-10 minutes each. Wash the resin thoroughly with DMF.[10]

-

Amino Acid Coupling: a. In a separate vial, pre-activate 3 equivalents of Fmoc-2-Amino-3-(2-bromophenyl)propanoic acid with 3 equivalents of a coupling reagent (e.g., HBTU) and an activator (e.g., HOBt) in DMF.[10] b. Add 6 equivalents of DIEA to the amino acid solution. c. Add the activated amino acid solution to the resin and allow it to react for 1-2 hours at room temperature. Due to potential steric hindrance, a double coupling may be necessary to ensure a complete reaction.[8]

-

Washing: Wash the resin thoroughly with DMF and DCM.

-

Repeat: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group (step 2).

-

Cleavage and Deprotection: Treat the peptide-resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.[10]

-

Precipitation: Precipitate the peptide by adding the TFA filtrate to cold diethyl ether. Centrifuge to pellet the peptide.

-

Purification: Purify the crude peptide using reverse-phase HPLC (RP-HPLC).

-

Characterization: Confirm the identity and purity of the final peptide using mass spectrometry.

References

- 1. 2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 603618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (S)-2-Amino-3-(2-bromophenyl)propanoic acid | 42538-40-9 [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. nbinno.com [nbinno.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid: Molecular Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-3-(2-bromophenyl)propanoic acid, a substituted phenylalanine derivative of significant interest in medicinal chemistry and drug development. This document details its molecular structure, physicochemical properties, spectroscopic characteristics, and a detailed experimental protocol for its stereoselective synthesis. Furthermore, it elucidates the biological context of this molecule as a precursor to dopamine D1 receptor positive allosteric modulators (PAMs) by providing a diagram of the D1 receptor signaling pathway.

Molecular Structure and Chemical Identity

2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-bromo-DL-phenylalanine, is an unnatural amino acid. The presence of a bromine atom on the ortho position of the phenyl ring introduces unique steric and electronic properties, making it a valuable building block in the synthesis of complex organic molecules and pharmacologically active compounds.

Table 1: Chemical Identifiers and Molecular Properties

| Identifier | Value |

| IUPAC Name | 2-Amino-3-(2-bromophenyl)propanoic acid[1] |

| Synonyms | 2-Bromo-DL-phenylalanine, DL-2-Bromophenylalanine[1] |

| CAS Number | 30163-16-7[1] |

| Molecular Formula | C₉H₁₀BrNO₂[1] |

| Molecular Weight | 244.08 g/mol [1] |

| Canonical SMILES | C1=CC=C(C(=C1)CC(C(=O)O)N)Br[1] |

| InChI | InChI=1S/C9H10BrNO2/c10-7-4-2-1-3-6(7)5-8(11)9(12)13/h1-4,8H,5,11H2,(H,12,13)[1] |

| InChIKey | JFVLNTLXEZDFHW-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Data

Precise experimental data for the physicochemical properties of 2-Amino-3-(2-bromophenyl)propanoic acid are not extensively reported in the literature. However, data for analogous compounds and computational predictions provide valuable insights.

Table 2: Physicochemical Properties

| Property | Value/Information |

| Melting Point | Not experimentally reported. The melting point of the analogous p-Bromo-DL-phenylalanine is 262-263 °C (decomposes)[2], and DL-phenylalanine is 266-267 °C (decomposes)[3], suggesting a similar high melting point for the 2-bromo isomer. |

| Boiling Point | Data not available; likely to decompose before boiling at atmospheric pressure. |

| Solubility | No specific experimental data found. Phenylalanine derivatives with a halogen substituent generally exhibit low solubility in water and higher solubility in acidic or basic aqueous solutions and some organic solvents like DMSO.[4][5] |

| pKa | Not experimentally reported. Expected to have two pKa values corresponding to the carboxylic acid group (around 2-3) and the amino group (around 9-10), typical for amino acids. |

| LogP (calculated) | -0.7 (XLogP3)[1] |

Table 3: Spectroscopic Data

| Spectroscopy | Data/Information |

| ¹H NMR | A ¹H NMR spectrum is available on ChemicalBook, though the detailed spectral data is not provided. Expected signals would include aromatic protons (around 7-7.5 ppm), the α-proton (around 4 ppm), and the β-protons (diastereotopic, around 3-3.5 ppm). |

| ¹³C NMR | No experimental data found. Expected signals would include those for the aromatic carbons (120-140 ppm), the carbonyl carbon (~175 ppm), the α-carbon (~55 ppm), and the β-carbon (~35 ppm). |

| Infrared (IR) | No experimental spectrum found. Characteristic absorption bands are expected for O-H stretching of the carboxylic acid (broad, 2500-3300 cm⁻¹), N-H stretching of the amine (around 3000-3400 cm⁻¹), C=O stretching of the carboxylic acid (around 1700-1725 cm⁻¹), and C-Br stretching (in the fingerprint region). |

| Mass Spectrometry | PubChem lists major fragmentation peaks at m/z 102 and 164.[1] The exact mass is 242.98949 Da.[1] |

Experimental Protocol: Enantioselective Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid

The (R)-enantiomer of 2-Amino-3-(2-bromophenyl)propanoic acid is a key intermediate in the synthesis of certain pharmaceutical candidates. A highly efficient and stereoselective synthesis has been reported using a co-immobilized multi-enzyme system. This biocatalytic cascade reaction offers a green and scalable alternative to traditional chemical synthesis.

Materials and Reagents

-

3-(2-bromophenyl)-2-oxopropionic acid (substrate)

-

D-alanine (amino donor)

-

Ammonium formate

-

Pyridoxal 5'-phosphate (PLP)

-

β-Nicotinamide adenine dinucleotide (β-NAD⁺)

-

Phosphate buffer (0.1 M, pH 8.0)

-

Sodium hydroxide (2 N and 0.1 N)

-

Immobilized multi-enzyme system containing:

-

D-amino acid aminotransaminase (DAAT) from Bacillus cereus

-

D-lactate dehydrogenase (D-LDH) from Lactobacillus helveticus

-

Formate dehydrogenase (FDH) from Candida boidinii

-

Synthesis Procedure

-

Substrate Solution Preparation: In a suitable reaction vessel, combine 3-(2-bromophenyl)-2-oxopropionic acid (10 g), D-alanine (7.4 g), ammonium formate (8 g), and PLP (1.5 g) in 200 mL of 0.1 M phosphate buffer (pH 8.0).

-

pH Adjustment: Adjust the pH of the mixture to 7.5 using 0.1 N NaOH to ensure complete dissolution of all components.

-

Cofactor Addition: Add β-NAD⁺ (0.6 g) to the solution and mix until fully dissolved.

-

Enzyme Addition and Reaction: To the final volume of approximately 150 mL, add the co-immobilized multi-enzyme beads (50 g).

-

Incubation: Carry out the reaction at 30 °C with orbital shaking for 15-20 hours.

-

Work-up and Isolation:

-

After the reaction, filter to remove the immobilized enzyme beads.

-

The filtrate containing the product can be further purified by crystallization.

-

The isolated product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, is obtained as a white powder.

-

Analytical Characterization

-

Purity: Determined by High-Performance Liquid Chromatography (HPLC). The reported purity is >99%.

-

Enantiomeric Excess (ee): Determined by chiral HPLC. The reported ee is 99.0%.

-

Structure Confirmation: Confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

Biological Relevance and Signaling Pathway

2-Amino-3-(2-bromophenyl)propanoic acid, particularly its (R)-enantiomer, serves as a crucial building block for the synthesis of dopamine D1 receptor positive allosteric modulators (PAMs). D1 receptors are G-protein coupled receptors (GPCRs) that play a vital role in various neurological processes, including motor control, reward, and cognition.[6][7] PAMs are therapeutic agents that do not activate the receptor directly but enhance the response of the receptor to its endogenous ligand, dopamine.[8][9] This allosteric modulation can offer a more nuanced therapeutic effect with a potentially better side-effect profile compared to direct agonists.[8][10]

Dopamine D1 Receptor Signaling Pathway

The canonical signaling pathway for the dopamine D1 receptor involves the activation of a stimulatory G-protein (Gαs/olf), which in turn activates adenylyl cyclase to produce cyclic AMP (cAMP).[6][11] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to the cellular response. A PAM for the D1 receptor would bind to an allosteric site on the receptor, enhancing the ability of dopamine to initiate this signaling cascade.

Experimental Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and subsequent analysis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid as described in the experimental protocol.

Conclusion

2-Amino-3-(2-bromophenyl)propanoic acid is a valuable synthetic intermediate with significant applications in the development of novel therapeutics, particularly those targeting the dopaminergic system. This guide has provided a detailed summary of its molecular structure, physicochemical and spectroscopic properties, and a robust protocol for its enantioselective synthesis. The elucidation of its role as a precursor to dopamine D1 receptor PAMs, coupled with a clear visualization of the relevant signaling pathway, underscores its importance for researchers in medicinal chemistry, pharmacology, and neuroscience. Further experimental investigation into its physical properties and biological activities is warranted to fully exploit its potential in drug discovery.

References

- 1. 2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. p-Bromo- DL -phenylalanine 99 14091-15-7 [sigmaaldrich.com]

- 3. DL-Phenylalanine | 150-30-1 [chemicalbook.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. The Signaling and Pharmacology of the Dopamine D1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. indigobiosciences.com [indigobiosciences.com]

- 8. GPCR Allosteric Modulators: Mechanistic Advantages and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. What are GPCR modulators and how do they work? [synapse.patsnap.com]

- 10. Allosteric modulators of GPCRs: a novel approach for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Dopamine receptor - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Amino-3-(2-bromophenyl)propanoic acid, a substituted derivative of the amino acid phenylalanine. This compound and its isomers are of significant interest in medicinal chemistry and drug development, serving as crucial building blocks for novel therapeutics, particularly in the development of treatments for neurological disorders. This document details established methodologies, including biocatalytic and traditional organic synthesis routes, presenting quantitative data, detailed experimental protocols, and visual representations of the synthetic pathways.

Core Synthesis Pathways

The synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid can be achieved through several distinct routes. The most prominent and effective methods identified in the literature are:

-

Biocatalytic Synthesis using a Multienzyme System: This modern approach offers high stereoselectivity, yielding the enantiomerically pure (R)-isomer.

-

The Erlenmeyer-Plöchl Synthesis: A classical method for synthesizing α-amino acids from aromatic aldehydes.

-

The Strecker Amino Acid Synthesis: A versatile method for producing α-amino acids from aldehydes or ketones.

Biocatalytic Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid

This pathway utilizes a co-immobilized multienzyme system in a cofactor-driven cascade reaction to achieve an efficient and highly selective synthesis of the (R)-enantiomer of 2-Amino-3-(2-bromophenyl)propanoic acid.[1][2][3]

Reaction Scheme:

The synthesis starts from 3-(2-bromophenyl)-2-oxopropionic acid and involves three key enzymes:

-

D-amino acid aminotransferase (bcDAAT) from Bacillus cereus

-

D-lactate dehydrogenase (lhD-LDH) from Lactobacillus helveticus

-

Formate dehydrogenase (cbFDH) from Candida boidinii

The overall reaction is a transamination where the amino group is transferred from D-alanine to the keto acid precursor. The co-immobilized lhD-LDH and cbFDH enzymes are responsible for the regeneration of the necessary cofactor, NAD+.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | 3-(2-bromophenyl)-2-oxopropionic acid | [1] |

| Key Reagents | D-Ala, Ammonium formate, PLP, β-NAD+ | [1] |

| Enzymes | bcDAAT, lhD-LDH, cbFDH (co-immobilized) | [1][3] |

| Solvent | Phosphate buffer (100 mM, pH 7.5) | [1] |

| Temperature | 30 °C | [1] |

| Reaction Time | 15 hours | [1] |

| Overall Isolated Yield | ~65% | [1][3] |

| Product Purity (HPLC) | >99% | [1][3] |

| Enantiomeric Excess (ee) | 99.0% | [1][3] |

| Space-Time Yield (PBR) | 323.3 g L⁻¹ day⁻¹ | [1] |

Detailed Experimental Protocol[1]

Materials:

-

3-(2-bromophenyl)-2-oxopropionic acid (100 mg, 0.41 mmol)

-

D-Alanine (D-Ala) (74 mg, 0.83 mmol)

-

Ammonium formate (80 mg, 1.27 mmol)

-

Pyridoxal 5'-phosphate (PLP) (5 mg, 0.02 mmol)

-

β-Nicotinamide adenine dinucleotide (β-NAD+) (6 mg, 0.009 mmol)

-

Phosphate buffer (100 mM, pH 7.5)

-

Co-immobilized enzyme beads (0.1 g)

Procedure:

-

Suspend 3-(2-bromophenyl)-2-oxopropionic acid, D-Ala, ammonium formate, and PLP in 1.5 mL of phosphate buffer (100 mM, pH 7.5).

-

Adjust the pH to 7.5 with 0.1 N NaOH to ensure complete dissolution of all components.

-

Add β-NAD+ to the solution and mix well.

-

Make up the final reaction volume to 3.0 mL with additional phosphate buffer.

-

Add the co-immobilized enzyme beads to the reaction mixture.

-

Carry out the reaction at 30 °C for 15 hours with orbital shaking.

-

Monitor the reaction progress by a suitable analytical method (e.g., HPLC).

-

Upon completion, isolate the product. While the source indicates a lower isolated yield of 65% was due to incomplete crystallization, further optimization of the crystallization process could improve this.[1][3]

Logical Workflow Diagram

Caption: Workflow for the biocatalytic synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid.

Erlenmeyer-Plöchl Synthesis

The Erlenmeyer-Plöchl synthesis is a classic and versatile method for preparing α-amino acids.[4][5] It proceeds through an azlactone intermediate formed by the condensation of an aromatic aldehyde with N-acetylglycine.[4] Subsequent hydrolysis and reduction yield the desired amino acid.[4] While a specific protocol for the 2-bromo isomer is not explicitly detailed in the provided results, a reliable pathway can be adapted from the synthesis of the 3-bromo isomer.[4][6]

Reaction Scheme:

This multi-step synthesis involves:

-

Condensation: 2-Bromobenzaldehyde reacts with N-acetylglycine to form an azlactone intermediate.

-

Hydrolysis: The azlactone ring is opened to yield α-acetamido-2-bromocinnamic acid.

-

Reduction: The unsaturated intermediate is reduced to provide 2-Amino-3-(2-bromophenyl)propanoic acid.

Quantitative Data Summary (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 2-Bromobenzaldehyde | [4][6] |

| Key Reagents | N-Acetylglycine, Acetic Anhydride, Sodium Acetate | [4][6] |

| Intermediate 1 | 2-Methyl-4-(2-bromobenzylidene)oxazol-5(4H)-one | [4] |

| Intermediate 2 | α-Acetamido-2-bromocinnamic acid | [4] |

| Reducing Agent | Sodium Amalgam or Catalytic Hydrogenation | [4] |

| Final Product | 2-Amino-3-(2-bromophenyl)propanoic acid | - |

Detailed Experimental Protocol (Adapted from 3-bromo isomer synthesis)[4]

Step 1: Synthesis of 2-Methyl-4-(2-bromobenzylidene)oxazol-5(4H)-one (Azlactone Intermediate)

-

Materials: 2-Bromobenzaldehyde (1.0 eq), N-Acetylglycine (1.0 eq), Anhydrous Sodium Acetate (1.0 eq), Acetic Anhydride (3.0 eq), Ethanol.

-

Procedure:

-

In a round-bottom flask, combine 2-bromobenzaldehyde, N-acetylglycine, and anhydrous sodium acetate.

-

Add acetic anhydride to the mixture.

-

Heat the mixture with stirring in a water bath at 100°C for 2 hours.

-

Cool the reaction mixture to room temperature.

-

Slowly add ethanol to the cooled mixture to precipitate the product.

-

Collect the yellow crystalline product by vacuum filtration and wash with cold ethanol.

-

Step 2: Hydrolysis to α-Acetamido-2-bromocinnamic acid

-

Materials: Azlactone intermediate, 10% aqueous sodium hydroxide solution, dilute hydrochloric acid.

-

Procedure:

-

Dissolve the azlactone intermediate in a 10% aqueous sodium hydroxide solution by warming.

-

Cool the solution in an ice bath.

-

Acidify the cooled solution with dilute hydrochloric acid to precipitate the α-acetamido-2-bromocinnamic acid.

-

Collect the precipitate by vacuum filtration and wash with cold water.

-

Dry the product.

-

Step 3: Reduction to 2-Amino-3-(2-bromophenyl)propanoic acid

-

Materials: α-Acetamido-2-bromocinnamic acid, Sodium Amalgam (2-4%), Ethanol or a mixture of ethanol and water.

-

Procedure:

-

Dissolve the α-acetamido-2-bromocinnamic acid in a suitable solvent such as ethanol.

-

Gradually add sodium amalgam to the solution with vigorous stirring. The reaction is exothermic and may require cooling.

-

Continue stirring until the reaction is complete (monitored by TLC).

-

Filter the reaction mixture to remove mercury.

-

Acidify the filtrate with a mineral acid (e.g., HCl) to precipitate the amino acid.

-

Collect the crude product by filtration and purify by recrystallization.

-

Synthesis Pathway Diagram

Caption: The Erlenmeyer-Plöchl synthesis pathway for 2-Amino-3-(2-bromophenyl)propanoic acid.

Strecker Amino Acid Synthesis

The Strecker synthesis is a three-component reaction involving an aldehyde, ammonia, and cyanide, which together form an α-aminonitrile that is subsequently hydrolyzed to the desired amino acid.[7][8][9][10] This method is a foundational technique in amino acid synthesis.[7]

Reaction Scheme:

-

Imine Formation: 2-Bromobenzaldehyde reacts with ammonia to form an imine.

-

Cyanide Addition: Cyanide ion attacks the imine to form an α-aminonitrile.

-

Hydrolysis: The nitrile group of the α-aminonitrile is hydrolyzed to a carboxylic acid, yielding the final product.

Quantitative Data Summary (Illustrative)

| Parameter | Value | Reference |

| Starting Material | 2-Bromobenzaldehyde | [7][10] |

| Key Reagents | Ammonia (or NH₄Cl), Potassium Cyanide (KCN), Acid (for hydrolysis) | [10] |

| Intermediate | α-Amino-3-(2-bromophenyl)acetonitrile | [7][8] |

| Final Product | 2-Amino-3-(2-bromophenyl)propanoic acid | - |

Detailed Experimental Protocol (Generalized)

Step 1 & 2: Formation of α-Amino-3-(2-bromophenyl)acetonitrile

-

Materials: 2-Bromobenzaldehyde, Ammonium Chloride (NH₄Cl), Potassium Cyanide (KCN), Methanol, Water.

-

Procedure:

-

Dissolve 2-bromobenzaldehyde in methanol.

-

Add an aqueous solution of ammonium chloride and potassium cyanide to the aldehyde solution.

-

Stir the mixture at room temperature. The reaction progress can be monitored by TLC.

-

The α-aminonitrile intermediate may precipitate from the solution or can be extracted after removal of the solvent.

-

Step 3: Hydrolysis to 2-Amino-3-(2-bromophenyl)propanoic acid

-

Materials: α-Amino-3-(2-bromophenyl)acetonitrile, Concentrated Hydrochloric Acid (HCl).

-

Procedure:

-

Heat the crude α-aminonitrile under reflux with concentrated hydrochloric acid.

-

Continue heating until the hydrolysis of the nitrile group is complete.

-

Cool the reaction mixture and neutralize with a base (e.g., ammonium hydroxide) to the isoelectric point of the amino acid to induce precipitation.

-

Collect the crude amino acid by filtration.

-

Purify the product by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Synthesis Pathway Diagram

Caption: The Strecker synthesis pathway for 2-Amino-3-(2-bromophenyl)propanoic acid.

Conclusion

This guide has detailed three primary pathways for the synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid. The choice of method will depend on the specific requirements of the research or development project. The biocatalytic approach offers excellent enantioselectivity and operates under mild conditions, making it a green and efficient option for producing the (R)-isomer. The Erlenmeyer-Plöchl and Strecker syntheses are robust, traditional methods that provide racemic mixtures of the amino acid and are well-suited for producing larger quantities where stereochemistry is not an immediate concern or can be addressed through subsequent resolution steps. Each pathway presents a viable route to this important amino acid derivative, providing chemists and researchers with flexible options to meet their synthetic goals.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. benchchem.com [benchchem.com]

- 5. Erlenmeyer–Plöchl azlactone and amino-acid synthesis - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. medschoolcoach.com [medschoolcoach.com]

- 9. Strecker Amino Acid Synthesis [drugfuture.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-bromophenyl)propanoic acid is a synthetic amino acid derivative that has garnered interest in the field of medicinal chemistry and drug development. Its structure, featuring a bromine atom on the phenyl ring, provides a unique scaffold for the synthesis of novel compounds with potential therapeutic applications. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthesis, and potential biological significance, with a focus on its relevance to neurological pathways.

IUPAC Nomenclature

The standardized IUPAC name for this compound is 2-amino-3-(2-bromophenyl)propanoic acid [1]. Depending on the stereochemistry at the alpha-carbon, the specific enantiomers are designated as:

-

(S)-2-amino-3-(2-bromophenyl)propanoic acid

-

(R)-2-amino-3-(2-bromophenyl)propanoic acid

The racemic mixture is referred to as (DL)-2-amino-3-(2-bromophenyl)propanoic acid.

Physicochemical Properties

A summary of the key computed physicochemical properties of 2-amino-3-(2-bromophenyl)propanoic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the design of analytical and synthetic procedures.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.08 g/mol | [1] |

| XLogP3 | -0.7 | [1] |

| Hydrogen Bond Donor Count | 2 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Exact Mass | 242.98949 Da | [1] |

| Monoisotopic Mass | 242.98949 Da | [1] |

| Topological Polar Surface Area | 63.3 Ų | [1] |

| Heavy Atom Count | 13 | [1] |

Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid: A Multi-Enzyme Approach

A notable and efficient method for the stereoselective synthesis of the (R)-enantiomer involves a co-immobilized multi-enzyme system. This biocatalytic cascade reaction offers a greener and more specific alternative to traditional chemical synthesis.

Experimental Workflow: Multi-Enzyme Cascade Synthesis

The synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid is achieved through a cofactor-driven cascade reaction involving three key enzymes. The overall workflow is depicted below.

Caption: Multi-enzyme cascade for the synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.

Detailed Experimental Protocol

The following protocol is a summary of the multi-enzyme synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.

1. Enzyme Immobilization:

-

The three enzymes, D-amino acid aminotransferase from Bacillus cereus (bcDAAT), D-lactate dehydrogenase from Lactobacillus helveticus (lhD-LDH), and formate dehydrogenase from Candida boidinii (cbFDH), are co-immobilized on glutaraldehyde-activated amino polymer beads.

2. Reaction Setup:

-

A batch reactor is charged with the immobilized enzymes.

-

The reaction mixture consists of the starting material, 2-bromo-3-phenylpyruvic acid, the amino donor D-alanine, and formate for cofactor regeneration.

-

The reaction is carried out in a suitable buffer at a controlled pH and temperature.

3. Cofactor Regeneration:

-

The synthesis is driven by the regeneration of the NADH cofactor.

-

Formate dehydrogenase (cbFDH) catalyzes the oxidation of formate to carbon dioxide, which is coupled to the reduction of NAD+ to NADH.

-

The regenerated NADH is then utilized by D-lactate dehydrogenase (lhD-LDH) for the reduction of pyruvate (a byproduct of the transamination step) to D-lactate, which in turn regenerates NAD+ for the cbFDH reaction.

4. Product Formation and Purification:

-

The D-amino acid aminotransferase (bcDAAT) catalyzes the transfer of an amino group from D-alanine to 2-bromo-3-phenylpyruvic acid, yielding the desired product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, and pyruvate.

-

The reaction progress is monitored using techniques such as High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the product is isolated and purified from the reaction mixture.

Quantitative Data from Synthesis:

| Parameter | Value |

| Isolated Yield (Pilot Scale) | 65% |

| HPLC Purity | >99% |

| Enantiomeric Excess (ee) | 99.0% |

| Stable Conversion (Continuous Flow) | >95% over 36 hours |

Potential Biological Activity and Signaling Pathway

While direct studies on the biological activity of 2-amino-3-(2-bromophenyl)propanoic acid are limited, derivatives of this compound have been investigated as modulators of the N-methyl-D-aspartate (NMDA) receptor , a key player in synaptic plasticity and neuronal function in the central nervous system. The NMDA receptor is an ionotropic glutamate receptor that, upon activation, allows the influx of Ca²⁺ ions, triggering a cascade of intracellular signaling events.

The NMDA Receptor Signaling Pathway

The activation of the NMDA receptor is a complex process that leads to downstream signaling cascades crucial for learning, memory, and other neuronal functions. A simplified representation of this pathway is provided below.

Caption: Simplified NMDA receptor signaling pathway and the potential modulatory role of 2-amino-3-(2-bromophenyl)propanoic acid derivatives.

Activation of the NMDA receptor requires the binding of both glutamate and a co-agonist, typically glycine or D-serine[2][3][4]. This, coupled with depolarization of the postsynaptic membrane to relieve a magnesium block, opens the ion channel, leading to an influx of calcium ions[2][5][6]. This calcium influx acts as a second messenger, activating a variety of downstream signaling molecules, including Calmodulin (CaM), Ca²⁺/calmodulin-dependent protein kinase II (CaMKII), and the Ras-ERK pathway, ultimately leading to the phosphorylation of transcription factors like CREB (cAMP response element-binding protein) and subsequent changes in gene expression that underlie synaptic plasticity[2][5].

Derivatives of 2-amino-3-(2-bromophenyl)propanoic acid may act as agonists, antagonists, or allosteric modulators at the NMDA receptor, thereby influencing this critical signaling pathway. Such modulation has significant therapeutic potential for neurological and psychiatric disorders where NMDA receptor function is dysregulated.

Conclusion

2-Amino-3-(2-bromophenyl)propanoic acid is a valuable building block in medicinal chemistry. Its stereoselective synthesis can be efficiently achieved using a multi-enzyme cascade, highlighting the power of biocatalysis in modern organic synthesis. The potential for its derivatives to modulate the NMDA receptor signaling pathway opens up exciting avenues for the development of novel therapeutics for a range of central nervous system disorders. This technical guide provides a foundational understanding of this compound for researchers and professionals engaged in drug discovery and development. Further investigation into the specific biological activities of this compound and its analogs is warranted to fully elucidate their therapeutic potential.

References

- 1. 2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. The dichotomy of NMDA receptor signalling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. NMDA receptor - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid: Synthesis, Properties, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-bromophenyl)propanoic acid, a halogenated derivative of the essential amino acid phenylalanine, has emerged as a compound of significant interest in medicinal chemistry and pharmaceutical development. Its strategic value lies primarily in its role as a key building block for the synthesis of novel therapeutic agents, most notably as a starting material for Mevidalen (LY3154207), a positive allosteric modulator (PAM) of the dopamine D1 receptor.[1] This guide provides a comprehensive overview of the synthesis, chemical properties, and the pivotal role of 2-Amino-3-(2-bromophenyl)propanoic acid in the development of next-generation neurological drugs.

Chemical Properties and Identification

2-Amino-3-(2-bromophenyl)propanoic acid is a non-canonical amino acid. The presence of a bromine atom on the phenyl ring enhances its chemical reactivity, making it a versatile intermediate for various synthetic transformations.[2] The physicochemical properties of the compound are summarized below.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| CAS Number | 30163-16-7 (for DL-racemate) |

| IUPAC Name | 2-amino-3-(2-bromophenyl)propanoic acid |

| Synonyms | 2-Bromo-DL-phenylalanine, DL-2-Br-Phe-OH |

| Appearance | White to off-white powder |

Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid

Experimental Protocol: Multienzyme Cascade Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid

This protocol outlines a cofactor-driven cascade reaction utilizing three immobilized enzymes: D-amino acid aminotransaminase (bcDAAT), D-lactate dehydrogenase (lhD-LDH), and formate dehydrogenase (cbFDH).

Materials:

-

2-(2-Bromophenyl)pyruvic acid (substrate)

-

D-Alanine (amino donor)

-

β-NAD⁺ (cofactor)

-

Immobilized bcDAAT, lhD-LDH, and cbFDH on glutaraldehyde-activated amino polymer beads

-

Phosphate buffer (100 mM, pH 7.5)

-

2 N NaOH

Procedure:

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-(2-bromophenyl)pyruvic acid and D-alanine in 100 mM phosphate buffer (pH 7.5).

-

pH Adjustment: Adjust the pH of the solution to 7.5 with 2 N NaOH to ensure the complete dissolution of all components.

-

Cofactor Addition: Add β-NAD⁺ to the reaction mixture.

-

Enzyme Addition: Introduce the co-immobilized multienzyme beads to the reaction vessel.

-

Reaction Conditions: Maintain the reaction mixture at 30°C with orbital shaking for 15-20 hours.

-

Monitoring: Monitor the progress of the reaction by HPLC to determine the conversion of the keto acid to the amino acid.

-

Product Isolation: Upon completion, filter to remove the enzyme beads. The product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, can be isolated from the reaction mixture through crystallization.

-

Purification and Analysis: The isolated white powder can be further purified by recrystallization. The final product's purity and enantiomeric excess should be determined by HPLC and chiral HPLC, respectively.

Quantitative Data from Pilot-Scale Synthesis:

| Parameter | Result |

| Scale | 50 g |

| Isolated Yield | 65% (~33 g) |

| HPLC Purity | >99% |

| Enantiomeric Excess (ee) | 99.0% |

| Appearance | White powder |

Role in Drug Development: Synthesis of Mevidalen (LY3154207)

The primary application of (R)-2-Amino-3-(2-bromophenyl)propanoic acid is as a crucial chiral starting material in the multi-step synthesis of Mevidalen (LY3154207).[1] Mevidalen is a potent and selective positive allosteric modulator of the human dopamine D1 receptor, which is being investigated for the treatment of neurodegenerative disorders such as Parkinson's disease dementia and Lewy body dementia.[3]

Positive allosteric modulators represent an innovative therapeutic approach. Instead of directly activating the receptor like a conventional agonist, PAMs bind to a different site on the receptor (an allosteric site) and enhance the response of the receptor to the endogenous agonist, in this case, dopamine.[4][5] This mechanism offers the potential for a more nuanced modulation of receptor activity, potentially avoiding the tolerance and adverse effects associated with direct agonists.[6]

Below is a simplified workflow illustrating the synthesis of Mevidalen, highlighting the incorporation of (R)-2-Amino-3-(2-bromophenyl)propanoic acid.

References

- 1. researchgate.net [researchgate.net]

- 2. nbinno.com [nbinno.com]

- 3. LY3154207 | Dopamine D1 PAM | Probechem Biochemicals [probechem.com]

- 4. Identification of Positive Allosteric Modulators of the D1 Dopamine Receptor That Act at Diverse Binding Sites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Development of pyrimidone D1 dopamine receptor positive allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Amino-3-(2-bromophenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-3-(2-bromophenyl)propanoic acid, a non-proteinogenic α-amino acid, has garnered significant interest in the fields of medicinal chemistry and drug development. As a derivative of phenylalanine, its unique structural feature—a bromine atom at the ortho position of the phenyl ring—imparts distinct chemical properties that make it a valuable building block for the synthesis of complex organic molecules and pharmacologically active compounds. This technical guide provides a comprehensive review of the synthesis, chemical properties, and known applications of 2-Amino-3-(2-bromophenyl)propanoic acid, with a particular focus on its enantioselective preparation and its role as a key intermediate in pharmaceutical manufacturing.

Chemical and Physical Properties

2-Amino-3-(2-bromophenyl)propanoic acid is a chiral molecule that can exist as two enantiomers, (R) and (S), or as a racemic mixture. Its fundamental properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.08 g/mol [1] |

| IUPAC Name | 2-amino-3-(2-bromophenyl)propanoic acid[1] |

| Synonyms | 2-Bromo-DL-phenylalanine, dl-2-Bromophenylalanine[1] |

| CAS Number | 30163-16-7 (racemic)[1] |

| Appearance | White to off-white solid |

| Solubility | Soluble in aqueous acidic and basic solutions. Solubility in organic solvents varies. |

| XLogP3 | -0.7[1] |

Synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid

The synthesis of 2-Amino-3-(2-bromophenyl)propanoic acid can be approached through both classical chemical methods, which often yield racemic mixtures, and stereoselective enzymatic methods that provide access to specific enantiomers.

Racemic Synthesis

Traditional chemical syntheses of α-amino acids, such as the Strecker synthesis or the Gabriel synthesis, can be adapted to produce racemic 2-Amino-3-(2-bromophenyl)propanoic acid.[2][3]

General Synthetic Approaches:

-

Strecker Synthesis: This method involves the reaction of 2-bromobenzaldehyde with ammonia and cyanide, followed by hydrolysis of the resulting α-aminonitrile.[3]

-

Gabriel Phthalimide Synthesis: This approach utilizes the alkylation of potassium phthalimide with a suitable 2-bromobenzyl halide derivative, followed by hydrolysis.[2][3]

-

Amidomalonate Synthesis: A variation of the malonic ester synthesis, this method involves the alkylation of diethyl acetamidomalonate with 2-bromobenzyl bromide, followed by hydrolysis and decarboxylation.[2]

A generalized workflow for these racemic syntheses is depicted below.

Caption: General workflow for racemic synthesis.

Enantioselective Synthesis of (R)-2-Amino-3-(2-bromophenyl)propanoic acid

The (R)-enantiomer of 2-Amino-3-(2-bromophenyl)propanoic acid is a crucial precursor for the synthesis of Mevidalen (LY3154207), a positive allosteric modulator of the dopamine D1 receptor.[4] A highly efficient and scalable enantioselective synthesis has been developed using a co-immobilized multienzyme system.

Experimental Protocol: Co-immobilized Multienzyme Cascade Synthesis

This method employs three enzymes: D-amino acid aminotransferase from Bacillus cereus (bcDAAT), D-lactate dehydrogenase from Lactobacillus helveticus (lhD-LDH), and formate dehydrogenase from Candida boidinii (cbFDH).

Materials:

-

2-bromo-3-phenylpyruvic acid (substrate)

-

D-Alanine (amino donor)

-

Pyruvate

-

Sodium formate

-

β-NAD⁺ (cofactor)

-

Phosphate buffer (100 mM, pH 7.5)

-

Co-immobilized enzyme beads (bcDAAT, lhD-LDH, cbFDH on glutaraldehyde-activated amino polymer beads)

Procedure:

-

A solution of 2-bromo-3-phenylpyruvic acid, D-alanine, pyruvate, and sodium formate is prepared in phosphate buffer.

-

The pH is adjusted to 7.5 with 2 N NaOH to ensure dissolution of all components.

-

β-NAD⁺ is added to the reaction mixture.

-

The immobilized enzyme beads are added to the solution.

-

The reaction is carried out with mixing at 30 °C for 15 hours.

-

The product, (R)-2-amino-3-(2-bromophenyl)propanoic acid, crystallizes from the reaction mixture and is isolated by filtration.

Quantitative Data:

| Parameter | Value |

| Isolated Yield | 65% |

| HPLC Purity | >99% |

| Enantiomeric Excess (ee) | 99.0% |

The lower isolated yield despite high conversion is attributed to the partial solubility of the product in the mother liquor.

The enzymatic cascade involves the following transformations:

Caption: Enzymatic cascade for (R)-enantiomer synthesis.

Spectroscopic Characterization

¹H NMR:

-

Signals in the aromatic region (approximately 7.0-7.6 ppm) corresponding to the four protons on the bromophenyl ring.

-

A multiplet for the α-proton (CH-NH₂) adjacent to the chiral center.

-

Multiplets for the diastereotopic β-protons (CH₂).

-

Broad signals for the amino (NH₂) and carboxylic acid (COOH) protons, which may exchange with deuterium in D₂O.

¹³C NMR:

-

A signal for the carbonyl carbon of the carboxylic acid (typically >170 ppm).

-

Signals for the six carbons of the bromophenyl ring, with the carbon attached to the bromine atom showing a characteristic chemical shift.

-

Signals for the α-carbon and β-carbon of the propanoic acid backbone.

Biological Activity and Applications

The primary documented application of 2-Amino-3-(2-bromophenyl)propanoic acid is as a chiral building block in the synthesis of pharmaceuticals.

Precursor to Mevidalen (LY3154207)

(R)-2-Amino-3-(2-bromophenyl)propanoic acid is a key starting material in the multi-step synthesis of Mevidalen, a positive allosteric modulator of the dopamine D1 receptor.[4] Mevidalen is under investigation for the treatment of Parkinson's disease dementia and dementia with Lewy bodies.[4] The synthesis of Mevidalen involves the transformation of the amino acid into a more complex heterocyclic structure.

Caption: Role as a precursor to Mevidalen.

Potential Intrinsic Biological Activity

While the primary focus has been on its use as a synthetic intermediate, brominated derivatives of phenylalanine are known to have potential biological activities. The introduction of a bromine atom can alter the steric and electronic properties of the amino acid, potentially leading to interactions with biological targets.[6] For instance, halogenated phenylalanine analogues can act as inhibitors of aromatic amino acid hydroxylases, enzymes involved in neurotransmitter synthesis. However, specific studies on the intrinsic biological activity of 2-Amino-3-(2-bromophenyl)propanoic acid are not extensively reported in the current literature.

Conclusion

2-Amino-3-(2-bromophenyl)propanoic acid is a valuable and versatile building block in organic and medicinal chemistry. The development of efficient enantioselective enzymatic syntheses has made the chiral forms of this amino acid readily accessible for pharmaceutical applications, most notably in the synthesis of the dopamine D1 receptor modulator, Mevidalen. While its primary role to date has been as a synthetic intermediate, the potential for intrinsic biological activity of this and related brominated amino acids warrants further investigation. This guide provides a foundational understanding of the synthesis and properties of 2-Amino-3-(2-bromophenyl)propanoic acid, intended to support further research and development in this area.

References

- 1. 2-Amino-3-(2-bromophenyl)propanoic acid | C9H10BrNO2 | CID 554198 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Synthesis of Alpha-Amino Acids - Free Sketchy MCAT Lesson [sketchy.com]

- 4. alzforum.org [alzforum.org]

- 5. 2-AMINO-3-(2-BROMO-PHENYL)-PROPIONIC ACID(1991-79-3) 1H NMR [m.chemicalbook.com]

- 6. Asymmetric synthesis of 2-substituted-3-aminocarbonyl propionic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Research Areas for 2-Amino-3-(2-bromophenyl)propanoic acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Amino-3-(2-bromophenyl)propanoic acid is a non-proteinogenic, synthetic amino acid with significant potential in medicinal chemistry and drug discovery. As a halogenated derivative of phenylalanine, it possesses unique chemical properties that make it a valuable chiral building block for complex molecule synthesis and a candidate for direct pharmacological investigation. Its most notable current application is as a key intermediate in the synthesis of Mevidalen (LY3154207), a positive allosteric modulator (PAM) of the dopamine D1 receptor under investigation for Parkinson's disease dementia.[1][2] This guide outlines four primary areas for future research: its application as a versatile synthetic intermediate, its potential as a modulator of amino acid transporters, its role as a putative enzyme inhibitor, and its intrinsic neuropharmacological activity. This document provides detailed experimental protocols and conceptual frameworks to facilitate further exploration of this promising molecule.

Compound Profile

2-Amino-3-(2-bromophenyl)propanoic acid, also known as 2-Bromo-DL-phenylalanine, is an aromatic amino acid characterized by a bromine atom at the ortho position of the phenyl ring.[3] This substitution imparts specific steric and electronic properties that can be exploited in chemical synthesis and molecular interactions.

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-(2-bromophenyl)propanoic acid | --INVALID-LINK--[3] |

| Molecular Formula | C₉H₁₀BrNO₂ | --INVALID-LINK--[3] |

| Molecular Weight | 244.08 g/mol | --INVALID-LINK--[3] |

| Synonyms | 2-Bromo-DL-phenylalanine, DL-2-Bromophenylalanine, H-DL-Phe(2-Br)-OH | --INVALID-LINK--[3] |

| CAS Number | 30163-16-7 | --INVALID-LINK--[3] |

A stereospecific, multi-enzyme biocatalytic cascade has been developed for the synthesis of the (R)-enantiomer, which is a crucial intermediate for pharmaceuticals.[1][2]

| Parameter | Value |

| Isolated Yield | ~65% |

| HPLC Purity | >99% |

| Enantiomeric Excess (ee) | 99.0% |

| Data from a 50g scale pilot batch synthesis of (R)-2-amino-3-(2-bromophenyl)propanoic acid.[1][2] |

Potential Research Area 1: Advanced Synthetic Intermediate

The primary and most validated application of this compound is as a versatile building block in medicinal chemistry. The ortho-bromo-substituted phenyl ring serves as a reactive handle for various cross-coupling reactions, while the amino acid backbone allows for its incorporation into peptides.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom is ideally positioned for palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This allows for the construction of complex biaryl structures, which are common motifs in pharmacologically active molecules.

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Incorporation into Peptides

As a non-natural amino acid, its incorporation into peptides via Solid-Phase Peptide Synthesis (SPPS) can confer novel properties.[4][5] Halogenation can increase metabolic stability, alter conformation, and enhance binding affinity by forming halogen bonds with biological targets.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general starting point for the coupling of an N-Fmoc protected 2-Amino-3-(2-bromophenyl)propanoic acid derivative.

-

Reagent Preparation : Protect the amino group of 2-Amino-3-(2-bromophenyl)propanoic acid with a standard Fmoc-protection protocol.

-

Reaction Setup : In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine Fmoc-2-bromo-phenylalanine (1.0 eq), the desired arylboronic acid (1.5 eq), and potassium phosphate (K₃PO₄, 3.0 eq).

-

Solvent and Catalyst Addition : Add anhydrous 1,4-dioxane to achieve a concentration of ~0.1 M. Degas the suspension by bubbling with argon for 20 minutes. Add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable ligand (e.g., SPhos, 4-10 mol%).

-

Reaction Execution : Seal the flask and heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

-

Workup : Cool the reaction to room temperature. Dilute with ethyl acetate and wash with 1N HCl (2x) and brine (1x).

-

Purification : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Potential Research Area 2: Modulator of Amino Acid Transporters

Cancer cells and cells in the brain exhibit high metabolic rates and rely on transporters for nutrient uptake. The L-type Amino Acid Transporter 1 (LAT1), which transports large neutral amino acids, is overexpressed in many cancers and is a key transporter at the blood-brain barrier.[3][6] Phenylalanine analogs are known substrates and inhibitors of LAT1.

Research indicates that halogenation at the ortho-position of phenylalanine enhances its inhibitory activity against LAT1.[2] This suggests that 2-Amino-3-(2-bromophenyl)propanoic acid could be a selective inhibitor of LAT1, presenting a therapeutic opportunity in oncology and neurology.

| Phenylalanine Analog | Relative LAT1 Inhibition |

| 2-Fluoro-phenylalanine | < Phenylalanine |

| 2-Chloro-phenylalanine | > Phenylalanine |

| 2-Bromo-phenylalanine | > 2-Chloro-phenylalanine |

| 2-Iodo-phenylalanine | > 2-Bromo-phenylalanine |

| Qualitative comparison of LAT1 inhibition based on structure-activity relationship studies.[2] |

Experimental Protocol: LAT1 Inhibition Assay (Cell-Based)

-

Cell Culture : Culture a LAT1-expressing cell line (e.g., HT-29 colon cancer cells) in appropriate media.

-

Assay Setup : Seed cells in a 96-well plate and allow them to adhere overnight.

-

Inhibitor Treatment : Wash cells with a sodium-free buffer. Pre-incubate the cells with varying concentrations of 2-Amino-3-(2-bromophenyl)propanoic acid for 10-15 minutes.

-

Substrate Addition : Add a radiolabeled LAT1 substrate (e.g., ¹⁴C-L-Leucine) to the wells and incubate for a defined period (e.g., 1-5 minutes).

-

Termination and Lysis : Terminate the uptake by rapidly washing the cells with ice-cold buffer. Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis : Calculate the IC₅₀ value by plotting the percentage of inhibition against the log concentration of the test compound.

Potential Research Area 3: Enzyme Inhibition

The structural similarity of 2-Amino-3-(2-bromophenyl)propanoic acid to L-phenylalanine makes it a candidate inhibitor for enzymes that utilize phenylalanine as a substrate.

Phenylalanine Ammonia-Lyase (PAL)

PAL is an enzyme that catalyzes the deamination of L-phenylalanine to cinnamic acid. It is a key enzyme in the phenylpropanoid pathway in plants and has therapeutic applications. Conformationally restricted and other synthetic analogs of phenylalanine are known to be potent competitive inhibitors of PAL.[7] Investigating the inhibitory potential of 2-Amino-3-(2-bromophenyl)propanoic acid against PAL could yield novel inhibitors for agricultural or therapeutic use. While no direct data exists for this specific compound, related analogs show potent inhibition.[7]

Potential Research Area 4: Intrinsic Neuropharmacological Activity

The use of the (R)-enantiomer to synthesize a Dopamine D1 PAM highlights the relevance of this scaffold in neuroscience.[1][2] The D1 receptor is a Gαs-coupled GPCR that, upon activation by dopamine, stimulates adenylyl cyclase to produce cyclic AMP (cAMP).[4] This initiates a signaling cascade through Protein Kinase A (PKA), which is crucial for neuronal function, learning, and memory.[1][4][[“]]

Caption: Dopamine D1 receptor signaling cascade.

Furthermore, other halogenated aromatic amino acids, such as 3,5-dibromo-L-tyrosine, have demonstrated neuroprotective effects by attenuating excitatory glutamatergic synaptic transmission.[5] This raises the possibility that 2-Amino-3-(2-bromophenyl)propanoic acid may possess its own modulatory effects on neurotransmitter systems.

Proposed Research Workflow

A logical workflow to explore the potential of this compound would involve a tiered screening approach.

Caption: Proposed research screening cascade.

Conclusion

2-Amino-3-(2-bromophenyl)propanoic acid is more than a mere synthetic intermediate; it is a versatile platform molecule with substantial untapped research potential. Its utility in constructing complex pharmaceutical agents is well-established, but future investigations should focus on its intrinsic biological activities. The most promising avenues for exploration are its potential roles as a selective LAT1 transporter inhibitor for applications in oncology and as a direct modulator of neuronal function. The experimental frameworks provided in this guide offer robust starting points for researchers to unlock the full potential of this valuable chemical entity.

References

- 1. Differentiative effects of dopamine on striatal neurons involve stimulation of the cAMP/PKA pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2-Bromophenylalanine | C9H10BrNO2 | CID 193338 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Inhibition of the amino‐acid transporter LAT1 demonstrates anti‐neoplastic activity in medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | The Signaling and Pharmacology of the Dopamine D1 Receptor [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. The L-Type Amino Acid Transporter LAT1—An Emerging Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

Navigating the Therapeutic Potential of 2-Amino-3-(2-bromophenyl)propanoic Acid Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted amino acids represent a cornerstone of modern medicinal chemistry, offering a versatile scaffold for the design of novel therapeutic agents. Among these, derivatives of 2-Amino-3-(2-bromophenyl)propanoic acid and its analogs are emerging as a compelling class of molecules with significant potential for modulating key biological pathways. While specific research on the parent compound is nascent, the broader family of halogenated phenylalanine and tryptophan analogs has garnered considerable attention for its ability to interact with enzymes in the kynurenine pathway of tryptophan metabolism, as well as with amino acid transporters. This technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental protocols relevant to this class of compounds, drawing upon data from closely related analogs to illuminate the therapeutic landscape.

The strategic placement of a bromine atom on the phenyl ring can significantly influence the compound's steric and electronic properties, enhancing its binding affinity and selectivity for specific biological targets. This guide aims to equip researchers and drug development professionals with the foundational knowledge and practical methodologies required to explore the therapeutic promise of 2-Amino-3-(2-bromophenyl)propanoic acid derivatives.

Core Compound Profile

| Property | Value | Reference |

| IUPAC Name | 2-amino-3-(2-bromophenyl)propanoic acid | |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.09 g/mol | |

| Synonyms | 2-Bromo-DL-phenylalanine, DL-2-Bromophenylalanine |

Biological Context: The Kynurenine Pathway and Amino Acid Transport

The primary therapeutic context for halogenated tryptophan and phenylalanine analogs is the inhibition of enzymes within the kynurenine pathway. This pathway is responsible for the majority of tryptophan catabolism and produces several neuroactive and immunomodulatory metabolites.[1] Two key enzymes at the entry point of this pathway, Indoleamine 2,3-dioxygenase 1 (IDO1) and Tryptophan 2,3-dioxygenase (TDO2), are critical targets in cancer immunotherapy due to their role in creating an immunosuppressive tumor microenvironment.[2] Further down the pathway, Kynurenine 3-Monooxygenase (KMO) represents a key branch point, and its inhibition is a therapeutic strategy for neurodegenerative diseases.[3]

Additionally, halogenated phenylalanines have been shown to interact with the L-type amino acid transporter 1 (LAT1), a protein responsible for transporting large neutral amino acids across cell membranes, including the blood-brain barrier.[4] LAT1 is overexpressed in many cancers, making it an attractive target for drug delivery.

Below is a diagram illustrating the key enzymatic steps in the Kynurenine Pathway.

Quantitative Data for Analogs

Table 1: Inhibition of L-type Amino Acid Transporter 1 (LAT1) by Halogenated Phenylalanine Analogs

| Compound | Kᵢ (µM) for LAT1 | Selectivity (Kᵢ ratio LAT2/LAT1) | Reference |

| L-Phenylalanine | 18.0 ± 1.5 | 3.6 | [4] |

| 2-Fluoro-L-phenylalanine | 17.8 ± 3.4 | 1.9 | [4] |

| 2-Chloro-L-phenylalanine | 10.7 ± 1.4 | 12.0 | [4] |

| 2-Bromo-L-phenylalanine | 7.5 ± 0.9 | 17.2 | [4] |

| 2-Iodo-L-phenylalanine | 4.4 ± 0.6 | 32.7 | [4] |

Data presented as mean ± SEM. Increased Kᵢ ratio indicates higher selectivity for LAT1 over LAT2.[4]

Table 2: Neuroprotective Activity of Halogenated L-Phenylalanine Derivatives

| Compound | IC₅₀ for depression of mEPSC frequency (µM) | Reference |

| L-Phenylalanine | Not specified, but less potent than derivatives | [5] |

| 3,5-Dibromo-L-tyrosine | 127.5 ± 13.3 | [5] |

| 3,5-Diiodo-L-tyrosine | 104.6 ± 14.1 | [5] |

mEPSC: miniature excitatory postsynaptic current. Data presented as mean ± SEM.[5]

Experimental Protocols

General Synthesis of 2-Amino-3-(substituted-phenyl)propanoic Acids

A general and robust method for the synthesis of this class of compounds is the asymmetric hydroamination of the corresponding cinnamic acid derivatives catalyzed by phenylalanine ammonia lyases (PALs).[6]

Materials:

-

Substituted cinnamic acid (e.g., 2-bromocinnamic acid)

-

Ammonia source (e.g., ammonium carbonate)

-

Phenylalanine ammonia lyase (PAL) enzyme (e.g., from Anabaena variabilis)

-

Buffer solution (e.g., Tris-HCl, pH 8.5)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Acid for product precipitation (e.g., HCl)

Protocol:

-

Dissolve the substituted cinnamic acid in the buffer solution to the desired concentration (e.g., 10 mM).

-

Add the ammonia source to the reaction mixture.

-

Initiate the reaction by adding the PAL enzyme.

-

Incubate the reaction mixture at an optimal temperature (e.g., 30-37°C) with gentle agitation for 24-48 hours.

-

Monitor the reaction progress by HPLC or TLC.

-

Upon completion, stop the reaction by adding acid (e.g., 1 M HCl) to denature the enzyme.

-

Extract the aqueous layer with an organic solvent to remove any unreacted starting material.

-

Adjust the pH of the aqueous layer to the isoelectric point of the amino acid to precipitate the product.

-

Collect the product by filtration, wash with cold water, and dry under vacuum.

-

Purify the product further by recrystallization if necessary.

Below is a workflow diagram for the general synthesis and purification process.

In Vitro Enzyme Inhibition Assay (General Protocol for Kynurenine Pathway Enzymes)

This protocol provides a general framework for assessing the inhibitory activity of compounds against enzymes like KMO or Kynureninase. Specific conditions such as substrate and enzyme concentrations may need to be optimized for each target.[7][8]

Materials:

-

Recombinant human enzyme (e.g., KMO, Kynureninase)

-

Substrate (e.g., L-Kynurenine for KMO, 3-hydroxy-DL-kynurenine for Kynureninase)

-

Cofactors (e.g., NADPH for KMO)

-

Assay buffer (e.g., phosphate buffer with appropriate pH)

-

Test compound (dissolved in DMSO)

-

96-well microplate (UV-transparent or black, depending on the detection method)

-

Plate reader (spectrophotometer or fluorometer)

Protocol:

-

Prepare a stock solution of the test compound in DMSO.

-

In a 96-well plate, add the assay buffer, recombinant enzyme, and varying concentrations of the test compound.

-

Pre-incubate the enzyme and inhibitor mixture for a defined period (e.g., 15 minutes) at room temperature.

-

Initiate the enzymatic reaction by adding the substrate and any necessary cofactors.

-

Monitor the reaction progress by measuring the change in absorbance or fluorescence over time at a specific wavelength. For KMO, this can be the consumption of NADPH at 340 nm. For Kynureninase, it can be the fluorescence of the product.[7][8]

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Below is a diagram illustrating the logical relationship in an enzyme inhibition assay.

Conclusion and Future Directions

The field of substituted amino acid derivatives, particularly those based on the 2-Amino-3-(2-bromophenyl)propanoic acid scaffold, holds considerable promise for the development of novel therapeutics. While direct biological data for the parent compound remains to be fully elucidated, the strong inhibitory activity of its close analogs against key enzymes in the kynurenine pathway and their interaction with amino acid transporters highlight a clear path for future research.

The methodologies and data presented in this guide provide a robust starting point for researchers to synthesize, screen, and characterize these compounds. Future efforts should focus on a systematic structure-activity relationship (SAR) study of 2-Amino-3-(2-bromophenyl)propanoic acid derivatives to optimize their potency and selectivity for specific targets. Furthermore, in vivo studies will be crucial to validate the therapeutic potential of lead compounds in relevant disease models. The continued exploration of this chemical space is poised to yield novel drug candidates for a range of challenging diseases, from cancer to neurodegenerative disorders.

References